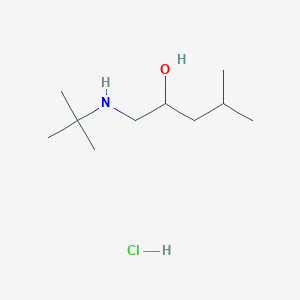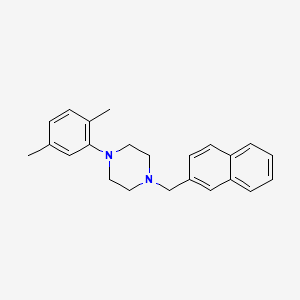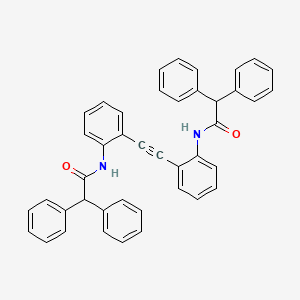![molecular formula C15H15FN2O4S B4984135 2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4984135.png)
2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide, also known as GW 501516, is a synthetic PPAR-delta agonist that has gained significant attention in the scientific community due to its potential benefits in various areas of research. This compound has shown promising results in enhancing endurance, improving lipid metabolism, and reducing inflammation. In
作用機序
2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPAR-delta), a nuclear receptor that regulates gene expression involved in lipid metabolism, energy expenditure, and inflammation. By activating PPAR-delta, 2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516 increases the expression of genes involved in fatty acid oxidation and energy expenditure, leading to improved endurance and lipid metabolism.
Biochemical and Physiological Effects:
2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516 has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved endurance, reduced inflammation, and improved insulin sensitivity. In animal studies, 2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516 has been shown to increase the expression of genes involved in fatty acid oxidation and improve endurance performance. Additionally, 2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516 has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes.
実験室実験の利点と制限
2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516 has several advantages for lab experiments, including its ability to enhance endurance and improve lipid metabolism. Additionally, 2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516 has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes. However, there are also limitations to using 2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516 in lab experiments, including its potential toxicity and the need for further studies to fully understand its long-term effects.
将来の方向性
There are several future directions for research on 2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516, including its potential therapeutic applications in metabolic disorders such as diabetes and its effects on cardiovascular health. Additionally, further studies are needed to fully understand the long-term effects and potential toxicity of 2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516. Finally, there is a need for more research on the optimal dosages and administration methods for 2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516 to maximize its potential benefits while minimizing its potential risks.
合成法
2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516 can be synthesized using a multi-step process that involves the reaction of 4-fluoro-3-nitrobenzenesulfonamide with 2-methyl-4-(trifluoromethyl)phenol, followed by the conversion of the resulting intermediate to the final product using acetic anhydride and acetic acid.
科学的研究の応用
2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516 has been extensively studied for its potential applications in various areas of research. One of the most significant areas of interest is its ability to enhance endurance and improve lipid metabolism. In animal studies, 2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516 has been shown to increase the expression of genes involved in fatty acid oxidation and improve endurance performance. Additionally, 2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516 has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes.
特性
IUPAC Name |
2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-10-8-13(6-7-14(10)22-9-15(17)19)23(20,21)18-12-4-2-11(16)3-5-12/h2-8,18H,9H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYMITCBFBDZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxypropyl)-N'-(1-phenylcyclopropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4984054.png)
methanone](/img/structure/B4984059.png)
![ethyl 1-methyl-5-({2-[(6-methyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B4984070.png)

![2-(4-bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4984084.png)
![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)

![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![(2,4-dinitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4984112.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B4984127.png)

![2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B4984142.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)
